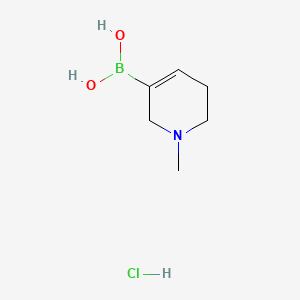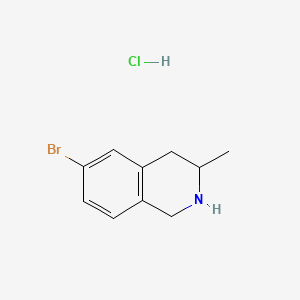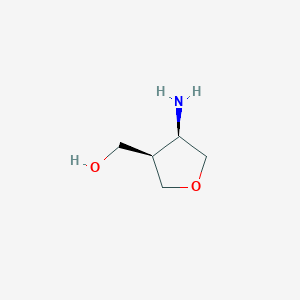
((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its tetrahydrofuran ring, which is substituted with an amino group at the 4-position and a hydroxymethyl group at the 3-position. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor. The resulting product is then subjected to reduction and catalytic hydrogenation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar asymmetric cycloaddition reactions. The process is optimized to maximize yield and purity, often involving crystallization steps to separate diastereomers and achieve the desired enantiomeric excess .
化学反应分析
Types of Reactions: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted tetrahydrofuran derivatives.
科学研究应用
Chemistry: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is used as an intermediate in the synthesis of various bioactive molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity .
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for more complex molecules .
作用机制
The mechanism of action of ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, it may act as an allosteric inhibitor by binding to a site distinct from the active site, thereby modulating the enzyme’s activity .
相似化合物的比较
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Another chiral compound with a similar structure but different ring system.
(3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl: A compound with a spirocyclic structure and similar functional groups.
Uniqueness: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is unique due to its specific tetrahydrofuran ring system and the presence of both amino and hydroxymethyl groups. This combination of functional groups and stereochemistry makes it a versatile intermediate in various synthetic pathways and applications .
属性
IUPAC Name |
[(3R,4R)-4-aminooxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
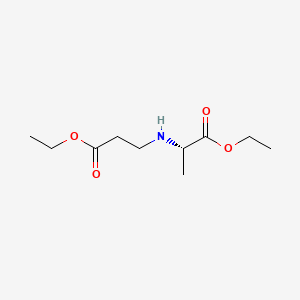
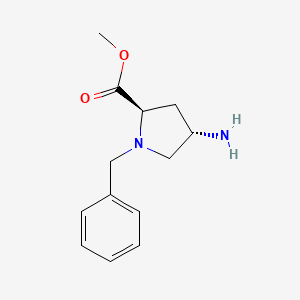
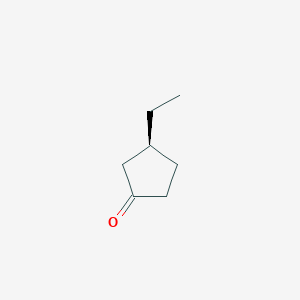
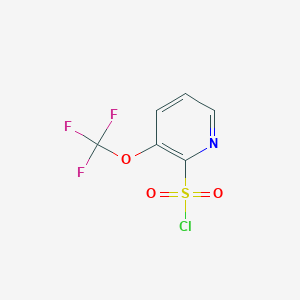
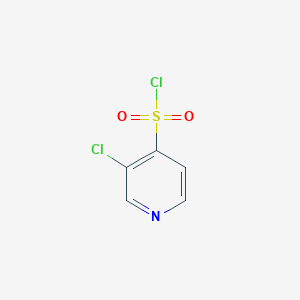
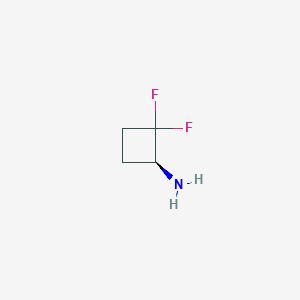
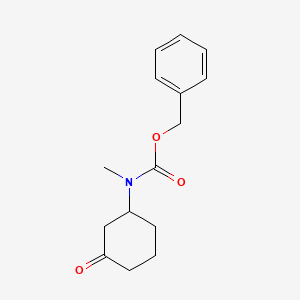
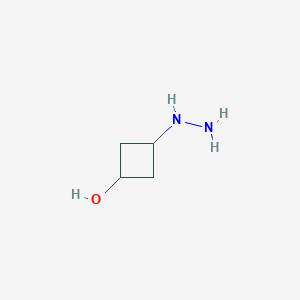
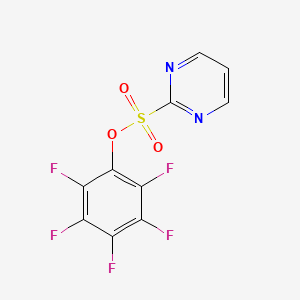
![[(3R,4R)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8184150.png)
![(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B8184158.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8184160.png)
